2-Amino-4-bromo-3,5,6-trifluoropyridine

Lipophilicity Drug-likeness Physicochemical profiling

2-Amino-4-bromo-3,5,6-trifluoropyridine (CAS 3512-12-7) is a polyhalogenated 2-aminopyridine derivative with a molecular weight of 226.98 g/mol, a computed XLogP3-AA of 1.8, and a topological polar surface area (TPSA) of 38.9 Ų. The heterocyclic scaffold possesses four chemically addressable loci: a nucleophilic 2-amino group, an electrophilic 4-bromo substituent amenable to cross-coupling, and three electron-withdrawing fluorine atoms at positions 3, 5, and 6 that modulate ring electronics and metabolic stability.

Molecular Formula C5H2BrF3N2
Molecular Weight 226.98 g/mol
CAS No. 3512-12-7
Cat. No. B1629909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-bromo-3,5,6-trifluoropyridine
CAS3512-12-7
Molecular FormulaC5H2BrF3N2
Molecular Weight226.98 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(N=C1N)F)F)Br)F
InChIInChI=1S/C5H2BrF3N2/c6-1-2(7)4(9)11-5(10)3(1)8/h(H2,10,11)
InChIKeyLGQSFLDSWMSKTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-bromo-3,5,6-trifluoropyridine (CAS 3512-12-7): Core Physicochemical and Structural Baseline for Procurement Decisions


2-Amino-4-bromo-3,5,6-trifluoropyridine (CAS 3512-12-7) is a polyhalogenated 2-aminopyridine derivative with a molecular weight of 226.98 g/mol, a computed XLogP3-AA of 1.8, and a topological polar surface area (TPSA) of 38.9 Ų . The heterocyclic scaffold possesses four chemically addressable loci: a nucleophilic 2-amino group, an electrophilic 4-bromo substituent amenable to cross-coupling, and three electron-withdrawing fluorine atoms at positions 3, 5, and 6 that modulate ring electronics and metabolic stability . The compound is a solid with a reported melting point of 116–117 °C and a predicted density of 1.995 g/cm³ .

Why 2-Amino-4-bromo-3,5,6-trifluoropyridine Cannot Be Replaced by a Generic Aminopyridine or Trifluoropyridine Analog


The simultaneous presence of an ortho-amino group, a para-bromo leaving group, and a contiguous tri-fluoro motif in 2-amino-4-bromo-3,5,6-trifluoropyridine creates a reactivity and property profile that is not replicated by simpler aminopyridines (e.g., 2-aminopyridine, 2-amino-4-bromopyridine) or by fluorine-only variants such as 2-amino-3,5,6-trifluoropyridine . The 4-bromo substituent provides a palladium-catalyzed cross-coupling handle whose oxidative addition kinetics are markedly altered by the flanking fluorine atoms, while the 2-amino group can participate in Buchwald–Hartwig amination or serve as a directing group . Furthermore, the calculated lipophilicity (XLogP3-AA = 1.8) places this compound in an intermediate logP window distinct from both the less lipophilic debromo analog (XLogP3-AA = 1.1) and the more lipophilic tetrafluoro congener (XLogP3-AA = 2.6), directly impacting solubility, membrane penetration, and formulation behavior in downstream applications .

Quantitative Differentiation Evidence for 2-Amino-4-bromo-3,5,6-trifluoropyridine Against Closest Analogs


Intermediate logP of 1.8 Positions 2-Amino-4-bromo-3,5,6-trifluoropyridine in a Favorable Lipophilicity Window for Lead-Like Molecules

The computed XLogP3-AA of this compound is 1.8, which is 0.7 log units higher than the 2-amino-3,5,6-trifluoropyridine analog lacking bromine (XLogP3-AA = 1.1) and 0.8 log units lower than the 4-bromo-2,3,5,6-tetrafluoropyridine analog lacking the amino group (XLogP3-AA = 2.6) . This intermediate value falls within the optimal lipophilicity range (logD 2–3) associated with favorable oral absorption and lower promiscuity risk, while the debromo analog is more polar and the tetrafluoro analog is more hydrophobic, which may lead to solubility-limited absorption or higher metabolic clearance.

Lipophilicity Drug-likeness Physicochemical profiling

Predicted Conjugate Acid pKa of −0.45 Drastically Reduces Basicity Relative to Non-Fluorinated 2-Aminopyridines, Altering Salt Formation and Purification Strategy

The predicted pKa of the conjugate acid of 2-amino-4-bromo-3,5,6-trifluoropyridine is −0.45 ± 0.10 . For comparison, the pKa of 2-aminopyridine is approximately 6.8 , and the pKa of 2-amino-4-bromopyridine is predicted to be approximately 6.2 (class-level inference based on typical substituent effects). This dramatic reduction of more than 7 pK units means that the title compound remains unprotonated under all physiological and common laboratory pH conditions, fundamentally changing its extraction, purification, and salt-formation behavior relative to non-fluorinated aminopyridine congeners.

Basicity Salt formation Chromatographic purification

Regioselective Nucleophilic Amination of 4-Bromo-2,3,5,6-tetrafluoropyridine Provides a Defined, High-Purity Entry Route Versus Non-Selective Halogenation Approaches

The compound is accessed via regioselective nucleophilic substitution of 4-bromo-2,3,5,6-tetrafluoropyridine with ammonia or an amination reagent, where substitution occurs specifically ortho to the ring nitrogen (i.e., at the 2-position) . This contrasts with direct bromination of 2-amino-3,5,6-trifluoropyridine, which would likely produce mixtures of regioisomers. The parent tetrafluoropyridine starting material undergoes substitution with alkylamines and benzylamines in efficient, regioselective reactions, enabling predictable diversification at the 4-bromo position afterward .

Regioselective synthesis Nucleophilic aromatic substitution Process chemistry

Orthogonal Reactivity Handles (C2-NH2 and C4-Br) Enable Sequential Chemoselective Functionalization Not Possible with Symmetric or Singly-Functionalized Analogs

The compound possesses two orthogonal reactive sites: a C2-amino group capable of Buchwald–Hartwig amination or reductive amination, and a C4-bromo group suitable for Suzuki–Miyaura, Sonogashira, or other palladium-catalyzed cross-couplings . This permits sequential diversification without protecting-group manipulation. By contrast, 2-amino-3,5,6-trifluoropyridine lacks the bromo handle entirely, while 4-bromo-2,3,5,6-tetrafluoropyridine lacks the amino handle, limiting each to a single mode of elaboration .

Sequential functionalization Chemoselectivity Diversity-oriented synthesis

High-Value Application Scenarios Where 2-Amino-4-bromo-3,5,6-trifluoropyridine Provides a Verifiable Advantage


Sequential Diversification for Kinase Inhibitor Fragment Libraries

The compound's two orthogonal handles enable a 'scaffold-first' library approach where the C4-bromo position is first elaborated via Suzuki coupling to introduce aryl/heteroaryl diversity, followed by C2-NH2 functionalization (e.g., amide formation or reductive alkylation) to explore vector diversity . This is especially valuable in kinase programs where the 2-aminopyridine motif is a privileged hinge-binding scaffold, and the intermediate logP of 1.8 ensures the resulting fragments remain within lead-like property space .

Late-Stage Functionalization in Agrochemical Discovery

The electron-deficient pyridine ring, combined with the metabolic stability conferred by three fluorine atoms, makes this compound a suitable core for agrochemical lead optimization . The 4-bromo substituent permits late-stage introduction of substituted phenyl or heteroaryl groups prevalent in commercial fungicides and insecticides, while the 2-amino group can be elaborated into urea, carbamate, or sulfonamide linkages found in active ingredients .

Synthesis of Fluorinated PET Tracer Precursors

The presence of three fluorine atoms, including two at positions (3,5) vicinal to the amino group, provides a scaffold that can be isotopically labeled via halogen exchange or direct fluorination with [18F]fluoride . The 4-bromo substituent serves as a radiolabeling or conjugation site, and the low basicity (pKa −0.45) minimizes protonation-dependent nonspecific binding in biological systems, a critical factor for imaging probe development .

Building Block for Halogen-Bond-Directed Crystal Engineering

The compound contains both a strong halogen-bond donor (C4-Br) and multiple weak hydrogen-bond donors/acceptors (NH2, pyridine N, C-F), making it an ideal tecton for co-crystal design and solid-state property modulation . The intermediate lipophilicity and moderate melting point (116–117 °C) facilitate solution-based co-crystallization screening, which is less feasible with the more hydrophobic tetrafluoro analog .

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